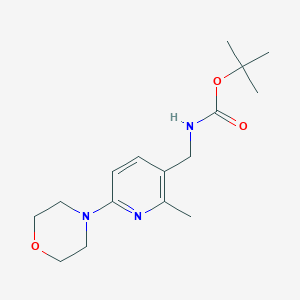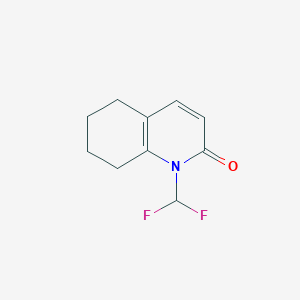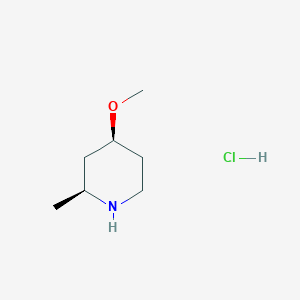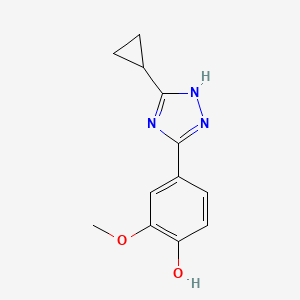
5-Iodo-6-propylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-6-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of iodine and propyl groups in this compound makes it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-propylpyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 6-propylpyrimidin-4(3H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 6-propylpyrimidin-4(3H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 5-azido-6-propylpyrimidin-4(3H)-one, 5-thiocyanato-6-propylpyrimidin-4(3H)-one, and 5-methoxy-6-propylpyrimidin-4(3H)-one.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 6-propylpyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
5-Iodo-6-propylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Iodo-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with nucleophilic sites on proteins and nucleic acids, potentially altering their function. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Iodo-6-methylpyrimidin-4(3H)-one
- 5-Iodo-6-ethylpyrimidin-4(3H)-one
- 5-Iodo-6-butylpyrimidin-4(3H)-one
Comparison
Compared to its analogs, 5-Iodo-6-propylpyrimidin-4(3H)-one has a unique combination of iodine and propyl groups, which may confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
141602-40-6 |
|---|---|
Molekularformel |
C7H9IN2O |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
5-iodo-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-5-6(8)7(11)10-4-9-5/h4H,2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
HSMVYUGQKGENLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)NC=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)


![2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11792198.png)
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)


![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)



![2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B11792252.png)
